molecular formula C11H13ClN4O2 B1377833 2-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride CAS No. 1435804-72-0

2-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride

Cat. No. B1377833
M. Wt: 268.7 g/mol
InChI Key: SOFWAOUIOZDNNX-UHFFFAOYSA-N
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Description

“2-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Synthesis and Characterization

  • NMR Study of Novel Oxadiazole Derivatives : A novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety was synthesized, showcasing the compound's structure determined by NMR and other techniques, illustrating the methodological advancements in synthesizing oxadiazole derivatives for varied applications (Li Ying-jun, 2012).
  • Antibacterial Agents : Synthesis of oxadiazol-2-ylthio-N-phenylacetamide derivatives demonstrated significant antibacterial activity, indicating the potential for developing new antimicrobial drugs (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).

Biological Activities

  • Antibacterial Activity : Research on new 2-amino-1,3,4-oxadiazole derivatives revealed anti-Salmonella typhi activity, supporting the role of oxadiazole compounds in treating bacterial infections (E. Salama, 2020).
  • Energetic Materials Synthesis : The creation of insensitive energetic materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, presenting a pathway for developing new materials with potential applications in explosives and propellants (Qiong Yu et al., 2017).

Antimicrobial and Hemolytic Activity

  • Synthesis and Hemolytic Activity : A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were prepared and showed active antimicrobial properties with minimal hemolytic activity, suggesting potential for safe therapeutic applications (Samreen Gul et al., 2017).

Chemical Synthesis Efficiency

  • Efficient Synthesis Method : Development of an efficient method for synthesizing 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, showcasing advancements in chemical synthesis techniques for producing oxadiazole compounds (K. Srivani et al., 2018).

Drug Development and Evaluation

  • CRMP 1 Inhibitors : Design, synthesis, and pharmacological evaluation of 1,3,4-oxadiazole derivatives as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors indicate the potential for treating small lung cancer, demonstrating the therapeutic applications of oxadiazole compounds (Ishan I. Panchal et al., 2020).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

properties

IUPAC Name

2-amino-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2.ClH/c12-6-9(16)13-7-10-14-11(15-17-10)8-4-2-1-3-5-8;/h1-5H,6-7,12H2,(H,13,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFWAOUIOZDNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide hydrochloride

CAS RN

1435804-72-0
Record name Acetamide, 2-amino-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1435804-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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